Methanone, (2-hydroxycyclohexyl)phenyl-
Description
Contextualization within Ketone Chemistry
As a ketone, Methanone, (2-hydroxycyclohexyl)phenyl- is defined by its carbonyl functional group (C=O) bonded to two carbon atoms. One of these is part of an aromatic phenyl ring, classifying it as an aryl ketone. The other is a carbon atom within a cyclohexyl ring, which is further substituted with a hydroxyl (-OH) group at the second position relative to the point of attachment to the carbonyl carbon. This specific positioning of the hydroxyl group distinguishes it from its more studied isomer, 1-hydroxycyclohexyl phenyl ketone. The presence of both a ketone and an alcohol functional group makes it a bifunctional molecule, which in principle could undergo a variety of chemical transformations.
Significance of the Hydroxycyclohexyl Phenyl Ketone Motif
The hydroxycyclohexyl phenyl ketone structural motif is of interest in organic synthesis and medicinal chemistry. The presence of a hydroxyl group and a ketone in proximity on a cyclohexane (B81311) ring offers stereochemical complexity and multiple points for chemical modification. Such arrangements can be valuable precursors in the stereoselective synthesis of more complex molecules. The interplay between the hydroxyl and carbonyl groups can influence the molecule's conformation and reactivity. While the potential exists, the specific implications of the 2-hydroxy configuration in Methanone, (2-hydroxycyclohexyl)phenyl- have not been substantially investigated.
Historical Development of Research on Methanone, (2-hydroxycyclohexyl)phenyl-
A comprehensive survey of scientific databases indicates a significant lack of dedicated research on Methanone, (2-hydroxycyclohexyl)phenyl-. uni.lu Unlike its 1-hydroxy isomer, which has been extensively studied and is commercially used as a photoinitiator, the 2-hydroxy variant does not have a clear historical research trajectory. There are no prominent early synthesis reports or foundational studies that have spurred further investigation into its properties or potential applications. This notable gap in the scientific record suggests that Methanone, (2-hydroxycyclohexyl)phenyl- remains a molecule of untapped research potential. The reasons for this lack of focus are not explicitly documented but may be related to more facile synthetic routes to, or more commercially viable applications of, its isomers.
Chemical and Physical Properties
Due to the limited availability of experimental data for Methanone, (2-hydroxycyclohexyl)phenyl-, the following tables are populated with predicted data where noted.
Table 1: Structural and Molecular Data for Methanone, (2-hydroxycyclohexyl)phenyl-
| Identifier | Value |
|---|---|
| Molecular Formula | C13H16O2 |
| SMILES | C1CCC(C(C1)C(=O)C2=CC=CC=C2)O |
| InChI | InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2 |
| InChIKey | GGEVAIVUOYYOKH-UHFFFAOYSA-N |
| Monoisotopic Mass | 204.11504 Da |
Data sourced from PubChemLite. uni.lu
Table 2: Predicted Physicochemical Properties of Methanone, (2-hydroxycyclohexyl)phenyl-
| Property | Predicted Value |
|---|---|
| XlogP | 2.9 |
| Collision Cross Section ([M+H]+) | 145.6 Ų |
| Collision Cross Section ([M+Na]+) | 149.9 Ų |
| Collision Cross Section ([M-H]-) | 150.1 Ų |
Data sourced from PubChemLite. uni.lu
Structure
2D Structure
3D Structure
Properties
CAS No. |
18621-79-9 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2 |
InChI Key |
GGEVAIVUOYYOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for Methanone, 2 Hydroxycyclohexyl Phenyl and Its Analogues
Classical Organic Synthesis Routes
Traditional organic synthesis provides several multi-step pathways to produce Methanone, (2-hydroxycyclohexyl)phenyl-. These routes often begin with the synthesis of a precursor ketone, cyclohexyl phenyl ketone, which is subsequently functionalized to introduce the hydroxyl group at the desired position.
A primary and efficient method for synthesizing the key intermediate, cyclohexyl phenyl ketone, is through the Friedel-Crafts acylation. chemguide.co.ukbyjus.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride. byjus.comwikipedia.org
In this specific synthesis, benzene (B151609) is acylated using cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum trichloride (B1173362) (AlCl₃). researchgate.netgoogle.com The Lewis acid activates the acyl chloride, facilitating the attack by the benzene ring to form the ketone. masterorganicchemistry.comyoutube.com The reaction transforms the aromatic ring into a ketone, attaching the cyclohexanecarbonyl group to the phenyl ring. byjus.com The resulting cyclohexyl phenyl ketone serves as the direct precursor for subsequent halogenation and hydrolysis or other functionalization steps to introduce the α-hydroxy group. researchgate.netguidechem.com The yield for this acylation step can be quite high, with some reported processes achieving yields of up to 88-94%. researchgate.netgoogle.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Benzene | Cyclohexanecarbonyl Chloride | Anhydrous Aluminium Trichloride (AlCl₃) | Cyclohexyl Phenyl Ketone | 88.67% | researchgate.net |
| Benzene | Cyclohexanecarbonyl Chloride | Lewis Acid (e.g., AlCl₃, FeCl₃) | Cyclohexyl Phenyl Ketone | 71-94% | google.com |
Organometallic reagents, such as Grignard reagents, offer an alternative route to precursor molecules. One documented method involves the reaction of a cyclohexyl Grignard reagent (formed from a halocyclohexane) with benzaldehyde (B42025) to produce an intermediate alcohol, (cyclohexyl)(phenyl)methanol. google.com This secondary alcohol can then be oxidized to yield the target precursor, cyclohexyl phenyl ketone. google.com Conversely, the reaction could be performed using phenylmagnesium bromide and cyclohexanecarboxaldehyde. This approach provides a reliable method for forming the fundamental carbon-carbon bond between the phenyl and cyclohexyl moieties.
The oxidation of alcohols is a fundamental transformation in organic synthesis and is a key step in pathways that generate the ketone functionality from an alcohol precursor. As mentioned previously, (cyclohexyl)(phenyl)methanol, synthesized via a Grignard reaction, can be oxidized to produce cyclohexyl phenyl ketone. google.com
For the synthesis of the final α-hydroxy ketone product, the selective oxidation of a vicinal diol (a 1,2-diol) is a viable strategy. For instance, the enantioselective oxidation of a 1-phenylcyclohexane-1,2-diol (B1211945) intermediate could theoretically yield the desired (2-hydroxycyclohexyl)phenyl-methanone. This type of selective oxidation of vicinal diols has been explored in various biocatalytic approaches to generate enantiopure α-hydroxy ketones. nih.govacs.org While many oxidation methods exist, chemoselective processes that can distinguish between different hydroxyl groups or oxidize an alcohol in the presence of other sensitive functional groups are particularly valuable. nih.gov
Halogenation is a crucial strategy for introducing a functional group that can later be converted into a hydroxyl group. mt.com To synthesize Methanone, (2-hydroxycyclohexyl)phenyl-, the precursor cyclohexyl phenyl ketone must be hydroxylated at the C2 position of the cyclohexyl ring (the α-position to the carbonyl group). A common chemical route to achieve this is through α-halogenation followed by nucleophilic substitution.
The process involves the reaction of cyclohexyl phenyl ketone with a halogenating agent, such as chlorine or bromine, to form a 2-halocyclohexyl phenyl ketone intermediate. The use of N-halosuccinimides (NCS, NBS, NIS) is a modern approach for the selective synthesis of such α-haloketones. organic-chemistry.org While many documented syntheses focus on the halogenation at the C1 position to produce the 1-hydroxy isomer (a well-known photoinitiator), the principles of α-halogenation of ketones can be applied to target the C2 position under appropriate reaction conditions. researchgate.netguidechem.com These organohalide intermediates are highly valuable for enabling the synthesis of more complex structures. mt.com
Hydrolysis is the final key step in synthetic routes that employ halogenation. The 2-halocyclohexyl phenyl ketone intermediate, once formed, undergoes hydrolysis to yield the final product, Methanone, (2-hydroxycyclohexyl)phenyl-. This reaction is typically carried out using an aqueous base, such as sodium hydroxide (B78521) (NaOH) solution. researchgate.netguidechem.com The halogen atom is displaced by a hydroxide ion via a nucleophilic substitution mechanism.
An alternative to a halo-intermediate is an ester intermediate. For example, a 2-acetoxycyclohexyl phenyl ketone could be hydrolyzed to give the final product. The hydrolysis of acetate (B1210297) esters like cyclohexyl acetate to yield the corresponding alcohol is a well-established reaction, often catalyzed by acids or enzymes. uclouvain.beresearchgate.netacs.org In a relevant study, Candida antarctica lipase (B570770) B was shown to be highly efficient in the hydrolysis of racemic 2-arylcyclohexyl acetate derivatives, demonstrating the viability of this deacylation approach. uclouvain.be
| Intermediate | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Chlorocyclohexyl Phenyl Ketone (Hypothetical) | Aqueous NaOH | Hydrolysis | (2-Hydroxycyclohexyl)phenyl-methanone | researchgate.netguidechem.com |
| (±)-trans-2-Arylcyclohexyl Acetate | Candida antarctica Lipase B / Na₂CO₃ | Deacylation | (1R,2S)-trans-2-Arylcyclohexanol | uclouvain.be |
| Cyclohexyl Acetate | Dual-SO₃H-Functionalized Solid Acids | Hydrolysis | Cyclohexanol | acs.org |
Biocatalytic Approaches to Enantioselective Synthesis of Related Compounds
Given the importance of chirality in pharmaceuticals, biocatalysis has emerged as a powerful and green tool for the asymmetric synthesis of α-hydroxy ketones. nih.govnih.gov These methods offer high enantioselectivity and operate under mild conditions, providing an attractive alternative to classical chemical routes. acs.org
Several biocatalytic strategies have been developed:
Thiamine Diphosphate-Dependent Lyases (ThDP-lyases) : These enzymes catalyze the "umpolung" carboligation of aldehydes. This method can form enantiopure α-hydroxy ketones from inexpensive aldehyde precursors with high enantiomeric excesses (up to >99%). nih.govacs.orguni-duesseldorf.de
Hydrolases for Kinetic Resolution : Enzymes such as lipases can resolve racemic mixtures of α-hydroxy ketones or their corresponding esters through enantioselective hydrolysis or acylation. nih.govacs.org While a standard kinetic resolution has a maximum theoretical yield of 50%, this can be overcome by using in-situ dynamic kinetic resolution (DKR) processes, which can achieve conversions greater than 90% with excellent enantioselectivity (>99%). nih.govacs.org
Whole-Cell Redox Processes : Microorganisms can be used as whole-cell catalysts to perform highly selective redox reactions. Enantiopure α-hydroxy ketones can be formed either by the enantioselective reduction of 1,2-diketones or by the selective oxidation of vicinal diols. nih.govacs.org
Cascade Biocatalysis : A more advanced approach involves combining multiple enzymes in a one-pot cascade reaction. For example, an epoxide hydrolase can first open a meso-epoxide to a diol, followed by an alcohol dehydrogenase that selectively oxidizes one of the hydroxyl groups to yield an (R)-α-hydroxy ketone with high enantiomeric excess and good yield. acs.org
These biocatalytic methods represent a highly efficient and sustainable pathway for accessing enantiomerically enriched α-hydroxy ketones, which are valuable chiral building blocks in modern organic synthesis. semanticscholar.orgscilit.com
Industrial Scale Synthesis Processes
The large-scale production of Methanone, (2-hydroxycyclohexyl)phenyl- necessitates robust and economically viable synthetic routes. A plausible industrial approach involves a multi-step process beginning with the acylation of a suitable cyclohexene (B86901) derivative, followed by epoxidation and subsequent ring-opening, or through the direct oxidation of a precursor like cyclohexyl phenyl ketone.
A key challenge in the synthesis of the 2-hydroxy isomer is the regioselective introduction of the hydroxyl group at the C2 position of the cyclohexyl ring. One potential route could involve the epoxidation of cyclohexenyl phenyl ketone, followed by a regioselective ring-opening of the epoxide under acidic or basic conditions. The choice of catalyst and reaction conditions would be critical to favor the formation of the desired 2-hydroxy isomer over other potential byproducts.
Another approach could be the direct hydroxylation of cyclohexyl phenyl ketone at the C2 position. This would likely require a highly selective catalyst and specific oxidizing agents to prevent over-oxidation or reaction at other positions on the cyclohexyl or phenyl rings.
Process Optimization for Yield and Efficiency
Optimizing the industrial synthesis of Methanone, (2-hydroxycyclohexyl)phenyl- is crucial for economic feasibility. Key parameters for optimization include reaction temperature, pressure, catalyst selection and loading, solvent choice, and reaction time.
In a potential epoxidation-ring opening pathway, the optimization of the epoxidation step would focus on maximizing the yield of the epoxide while minimizing the formation of side products. This could involve screening various epoxidizing agents, such as peroxy acids or hydroperoxides in the presence of a suitable catalyst, and fine-tuning the reaction conditions. For the subsequent ring-opening, the choice of acid or base catalyst, solvent, and temperature would be optimized to ensure high regioselectivity for the 2-hydroxy product.
The table below illustrates hypothetical optimization parameters for a two-step synthesis process.
| Parameter | Step 1: Epoxidation | Step 2: Ring Opening |
| Catalyst | Titanium silicalite-1 (TS-1) | Amberlyst-15 |
| Oxidant/Reagent | Hydrogen peroxide | Water |
| Solvent | Methanol | Acetone |
| Temperature | 40-60 °C | 50-70 °C |
| Pressure | 1-5 atm | 1-3 atm |
| Reaction Time | 4-8 hours | 2-4 hours |
| Target Yield | >90% | >85% |
Sequential Acylation and Hydrolysis Pathways
A sequential one-pot or telescopic synthesis, where intermediates are not isolated, can offer significant advantages in terms of process efficiency, reduced waste, and lower operational costs. For the synthesis of Methanone, (2-hydroxycyclohexyl)phenyl-, a sequential process could be envisioned starting from a readily available precursor.
One such pathway could involve the Friedel-Crafts acylation of benzene with a protected 2-hydroxycyclohexanecarbonyl chloride. The protecting group on the hydroxyl function would prevent side reactions during the acylation step. Subsequent deprotection (hydrolysis) would then yield the final product. The selection of a suitable protecting group that is stable under the acylation conditions and can be efficiently removed is a critical aspect of this approach.
Alternatively, a process could start with the acylation of a cyclohexene derivative, followed by a tandem hydration or hydroboration-oxidation sequence to introduce the hydroxyl group at the C2 position. The optimization of this sequential process would involve careful selection of reagents and catalysts that are compatible with each other to avoid interference between the reaction steps.
The following table outlines a potential sequential synthesis pathway.
| Step | Reaction | Key Reagents | Intermediate |
| 1 | Friedel-Crafts Acylation | Benzene, AlCl₃, 2-(tert-Butyldimethylsilyloxy)cyclohexanecarbonyl chloride | Methanone, [2-(tert-butyldimethylsilyloxy)cyclohexyl]phenyl- |
| 2 | Hydrolysis (Deprotection) | Tetrabutylammonium fluoride (B91410) (TBAF) | Methanone, (2-hydroxycyclohexyl)phenyl- |
Further research and development are necessary to establish and optimize these potential industrial-scale synthetic routes for Methanone, (2-hydroxycyclohexyl)phenyl-, focusing on achieving high yields, purity, and cost-effectiveness while minimizing environmental impact.
Chemical Reactivity and Transformation Mechanisms of Methanone, 2 Hydroxycyclohexyl Phenyl
Oxidation Reactions Mediated by Methanone, (1-hydroxycyclohexyl)phenyl-
Recent research has highlighted the role of Methanone, (1-hydroxycyclohexyl)phenyl- as an effective, metal-free oxidant in organic synthesis. organic-chemistry.org It serves as an excellent acceptor in hydrogen transfer reactions, providing a sustainable alternative to traditional methods that often rely on heavy metal catalysts. organic-chemistry.orgorganic-chemistry.org
Methanone, (1-hydroxycyclohexyl)phenyl- facilitates the oxidation of primary alcohols and aldehydes to their corresponding carboxylic acids through a hydride transfer mechanism. researchgate.netnih.gov This process is typically conducted under strong basic conditions, for instance, in the presence of sodium hydroxide (B78521) (NaOH) or sodium tert-butoxide. organic-chemistry.orgresearchgate.net In this reaction, the ketone acts as a hydrogen transfer acceptor. organic-chemistry.org The reaction proceeds efficiently, yielding carboxylic acids in good to excellent yields. researchgate.netnih.gov Mechanistic studies, including isotope labeling experiments, have confirmed that the reaction proceeds via hydrogen atom transfer rather than a radical-mediated pathway. organic-chemistry.org
The general procedure involves stirring the substrate (alcohol or aldehyde) with Methanone, (1-hydroxycyclohexyl)phenyl- and a base like sodium hydroxide in a solvent such as 1,2-dimethoxyethane (B42094) (DME) at an elevated temperature (e.g., 80°C). organic-chemistry.org The process is notable for its straightforward handling and high isolated yields. organic-chemistry.org
A significant advantage of using Methanone, (1-hydroxycyclohexyl)phenyl- as an oxidant is its high degree of chemoselectivity. organic-chemistry.org The oxidation process tolerates a wide array of functional groups, allowing for the selective conversion of primary alcohols and aldehydes even in complex molecules. researchgate.netnih.gov This method has been shown to be effective in the presence of vulnerable groups such as secondary alcohols, tert-butanesulfinamides, amines, sulfides, olefins, and various heterocycles. researchgate.netnih.gov This high functional group tolerance makes it a valuable tool for modern organic synthesis, particularly where the preservation of sensitive moieties is crucial. organic-chemistry.orgorganic-chemistry.org The ability to selectively oxidize primary alcohols in the presence of secondary alcohols is a particularly important feature of this methodology. researchgate.net
| Substrate | Product | Yield (%) | Tolerated Functional Groups |
|---|---|---|---|
| Benzyl Alcohol | Benzoic Acid | High | Aromatic Ring |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 95% | Ether |
| Cinnamyl alcohol | Cinnamic acid | 89% | Olefin |
| 4-(Methylthio)benzyl alcohol | 4-(Methylthio)benzoic acid | 92% | Sulfide |
| 10-Undecen-1-ol | 10-Undecenoic acid | 85% | Terminal Olefin |
| Benzaldehyde (B42025) | Benzoic Acid | High | Aromatic Ring |
Photochemical Reactivity and Photoinitiation Mechanisms
Methanone, (1-hydroxycyclohexyl)phenyl-, commercially known as Irgacure 184, is a widely used photoinitiator in UV-curable systems. mdpi.comzhuoerchem.com It is recognized for its high initiation efficiency, excellent thermal stability, and resistance to yellowing, making it particularly suitable for coatings and inks that require long-term exposure to sunlight. mdpi.comzhuoerchem.com
Methanone, (1-hydroxycyclohexyl)phenyl- is classified as a Norrish Type I photoinitiator. mdpi.comzhuoerchem.com Upon absorption of UV light, the molecule undergoes an efficient α-cleavage (photodissociation) of the carbon-carbon bond between the carbonyl group and the cyclohexyl ring. bgsu.eduresearchgate.net This homolytic bond breaking results in the formation of two distinct free radicals: a benzoyl radical and a 1-hydroxycyclohexyl radical. bgsu.edu
These generated free radicals are the active species that initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, in the formulation. zhuoerchem.com This rapid generation of radicals upon UV exposure triggers the curing process, transforming the liquid formulation into a solid, cross-linked polymer network. bgsu.eduresearchgate.net The photolysis products, which include benzaldehyde and cyclohexanone, can contribute to a slight odor after curing.
The efficiency of a photoinitiator is a critical factor in industrial UV-curing applications as it dictates the speed and completeness of the polymerization reaction. bgsu.edu Methanone, (1-hydroxycyclohexyl)phenyl- is considered a highly efficient photoinitiator. The kinetics of photopolymerization are complex, involving rapid conversion from a liquid monomer to a solid polymer, and are influenced by factors such as initiator concentration and light intensity. mdpi.com
The quantum yield of α-cleavage is a key measure of a photoinitiator's efficiency. For Methanone, (1-hydroxycyclohexyl)phenyl-, this value is notably high, indicating that the light energy absorbed is effectively converted into radical species capable of initiating polymerization. researchgate.net Its performance can be further optimized by using it in blends with other photoinitiators to achieve a balance between surface and through-curing, especially in thicker coatings. bgsu.edu Research has also focused on incorporating this photoinitiator structure into macromolecules to reduce migration and improve compatibility within formulations. researchgate.net
| Photoinitiator | Quantum Yield of α-Cleavage | Conditions |
|---|---|---|
| Methanone, (1-hydroxycyclohexyl)phenyl- | 0.8 | In acetonitrile (B52724), argon atmosphere |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | 0.8 | In acetonitrile, argon atmosphere |
| 2,4,6-Trimethyl-benzoyl-diphenylphosphine oxide | 0.7 | In acetonitrile, argon atmosphere |
The photochemical behavior of photoinitiators is often investigated using advanced spectroscopic techniques. Time-resolved laser flash spectroscopy is a powerful tool employed to study the transient species and reaction pathways involved in the photoinitiation process. researchgate.net This method allows for the direct observation of the short-lived radical intermediates generated upon irradiation. researchgate.net While detailed studies using Methanone, (1-hydroxycyclohexyl)phenyl- itself as a spectroscopic probe for photoreduction are not extensively documented in the provided sources, research on analogous α-hydroxy ketones provides insight into the methodologies used. For instance, studies on 2-hydroxy-2-methyl-1-phenyl propanone have utilized time-resolved UV-vis, IR, and EPR spectroscopy to characterize the photophysics and favorability of α-cleavage from the triplet excited state. researchgate.net These techniques are crucial for understanding the structure-reactivity relationships that govern photoinitiator efficiency. researchgate.net
Derivatization Strategies and Functionalization
The structure of (2-hydroxycyclohexyl)phenyl-methanone, featuring hydroxyl and carbonyl functional groups, allows for various derivatization strategies aimed at modifying its physical and chemical properties. These modifications are often pursued to enhance performance in specific applications by, for example, increasing molecular weight to reduce migration or improving solubility in aqueous systems.
Synthesis of Schiff Base Derivatives from 1-Hydroxycyclohexyl Phenyl Ketone
Formation of Macro-Photoinitiators and Oligomers
A significant derivatization strategy for 1-hydroxycyclohexyl phenyl ketone involves its incorporation into larger molecular structures to form macro-photoinitiators or self-initiating oligomers. This approach is primarily aimed at reducing the migration of the photoinitiator from the cured polymer, which is a critical issue in applications such as food packaging and biomedical materials.
Research has demonstrated the synthesis of novel macro-photoinitiators by reacting 1-hydroxycyclohexyl phenyl ketone with various isocyanates, 2-hydroxyethyl methacrylate (B99206) (HEMA), and pentaerythritol (B129877) triacrylate (PETA). organic-chemistry.org These reactions link the photoinitiator moiety to a larger oligomeric backbone. Studies investigating the photopolymerization kinetics of these macro-initiators found that they exhibit higher curing efficiency and better compatibility with formulation compositions compared to the original, unmodified 1-hydroxycyclohexyl phenyl ketone. organic-chemistry.org Furthermore, these larger molecules show significantly lower migration and good thermal stability, with 10% weight loss temperatures recorded above 299.7°C. organic-chemistry.org
| Macro-Photoinitiator Designation | Key Synthesis Components | Observed Properties |
|---|---|---|
| PI1-PI4 | 1-Hydroxycyclohexyl phenyl ketone, Various Isocyanates, HEMA, PETA | Higher curing efficiency, lower migration, better compatibility, high thermal stability (>299.7°C) |
Strategies for Increasing Water Solubility
1-Hydroxycyclohexyl phenyl ketone is characterized by its low solubility in water, which can limit its application in aqueous-based formulations. Several established chemical and physical strategies are employed to increase the aqueous solubility of poorly soluble organic compounds. While specific studies detailing the application of all these techniques to this particular photoinitiator are limited, the general principles are broadly applicable.
Chemical Modification : This involves altering the molecular structure to incorporate more hydrophilic groups. Introducing ionizable functionalities, such as carboxylic acids or amines, can lead to the formation of highly soluble salts. beilstein-journals.orgscience.gov Adding polar groups that can act as hydrogen-bond donors or acceptors, like additional hydroxyl (-OH) or amino (-NH2) groups, also enhances water solubility. science.gov
Physical Modification : These techniques modify the physical state of the compound. Micronization, the process of reducing particle size, increases the surface-area-to-volume ratio, which can improve the dissolution rate. beilstein-journals.org
Supramolecular Strategies : A key strategy in this category is the formation of inclusion complexes. This involves encapsulating the hydrophobic molecule (the "guest") within the cavity of a larger, water-soluble host molecule. Cyclodextrins are common host molecules used for this purpose. The hydrophilic exterior of the host-guest complex allows it to dissolve readily in water, carrying the poorly soluble guest with it.
| Strategy | Principle | Potential Application to (2-hydroxycyclohexyl)phenyl-methanone |
|---|---|---|
| Salt Formation | Introduce an ionizable group to form a water-soluble salt. | Derivatize the cyclohexyl or phenyl ring with an acidic or basic group. |
| Introduction of Polar Groups | Add H-bond donors/acceptors to increase interaction with water. | Functionalize the molecule with additional hydroxyl or amino groups. |
| Micronization | Reduce particle size to increase surface area and dissolution rate. | Mill the solid compound to micron-sized particles. |
| Supramolecular Inclusion | Encapsulate the molecule in a water-soluble host (e.g., cyclodextrin). | Form a host-guest complex to improve aqueous solubility. |
Role in Catalytic Reaction Systems
Beyond its well-established role as a photoinitiator, (2-hydroxycyclohexyl)phenyl-methanone has been explored for its utility in other chemical transformations, particularly as a mediator or component in catalytic systems.
Mediation of Organic Transformations under Basic Conditions
Recent research has identified 1-hydroxycyclohexyl phenyl ketone as a highly effective and recyclable metal-free oxidant for the chemoselective oxidation of primary alcohols and aldehydes into their corresponding carboxylic acids. organic-chemistry.org This transformation proceeds efficiently in the presence of a base, such as sodium hydroxide (NaOH). organic-chemistry.org
The process functions as a hydrogen transfer oxidation, where 1-hydroxycyclohexyl phenyl ketone acts as the hydrogen acceptor. organic-chemistry.org This method is noted for its simple procedure, high isolated yields, and excellent tolerance of various functional groups. organic-chemistry.org Notably, the reaction demonstrates high chemoselectivity, as it can oxidize primary alcohols without affecting more vulnerable secondary alcohols present in the same molecule. organic-chemistry.org The ability to recycle the oxidant makes this a greener alternative to traditional metal-based oxidation methods.
Potential as a Ligand or Co-catalyst in Metal-Catalyzed Systems (e.g., Rh, Ag, Cu)
The molecular structure of (2-hydroxycyclohexyl)phenyl-methanone contains both a hydroxyl group and a carbonyl group, which are known to coordinate with metal centers, suggesting its potential to act as a bidentate or monodentate ligand in metal-catalyzed reactions. However, a review of the chemical literature does not show established use of this specific compound as a ligand or co-catalyst in reaction systems involving rhodium (Rh), silver (Ag), or copper (Cu). While these metals are central to numerous catalytic C-N and C-O bond-forming reactions, the ligand systems developed for them typically involve nitrogen-based heterocycles, phosphines, or N-heterocyclic carbenes (NHCs). mdpi.comresearchgate.netnih.gov There is no significant documentation to date of 1-hydroxycyclohexyl phenyl ketone being employed in this capacity.
Mechanistic Investigations of Reactions Involving Methanone, 2 Hydroxycyclohexyl Phenyl
Elucidation of Reaction Pathways
Specific research elucidating the reaction pathways for Methanone, (2-hydroxycyclohexyl)phenyl-, has not been identified in publicly accessible literature. While it belongs to the class of β-hydroxy ketones, which are known to undergo reactions such as aldol (B89426) additions and various types of reductions, dedicated studies mapping the specific mechanistic routes for this compound are absent. libretexts.orglookchem.com Investigations into reaction pathways typically involve a combination of experimental techniques and computational studies to map the energy landscape of a reaction, identify key steps, and understand the factors controlling product formation. However, such detailed reports for Methanone, (2-hydroxycyclohexyl)phenyl-, could not be located.
Identification of Catalytic Cycles (e.g., Rh(III) Catalysis)
There is no specific information available in the searched literature regarding catalytic cycles, including Rh(III)-catalyzed reactions, that involve Methanone, (2-hydroxycyclohexyl)phenyl- as a substrate. While Rh(III) catalysis is a well-established field for C-H activation and annulation reactions, studies describing its application to or the resulting catalytic cycle for Methanone, (2-hydroxycyclohexyl)phenyl-, are not found. rsc.orgnih.gov Research in this area typically details the step-by-step interaction of the catalyst with the substrate, including oxidative addition, migratory insertion, and reductive elimination steps, but such a cycle has not been published for this specific compound.
Analysis of Intermediates and Transition States
A specific analysis of reaction intermediates and transition states for reactions involving Methanone, (2-hydroxycyclohexyl)phenyl-, is not available in the scientific literature reviewed. The study of intermediates, which are transient species in a reaction pathway, and transition states, the highest energy points between intermediates, provides crucial insight into reaction kinetics and selectivity. youtube.com For the general class of β-hydroxy ketones, mechanistic discussions often propose cyclic transition states, for example in diastereoselective reductions, to explain stereochemical outcomes. youtube.com However, computational or experimental data (such as spectroscopic identification of intermediates or kinetic studies) specifically for Methanone, (2-hydroxycyclohexyl)phenyl-, is not documented.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For "Methanone, (2-hydroxycyclohexyl)phenyl-", both proton (¹H) and carbon-13 (¹³C) NMR are essential for a comprehensive structural assignment.
The ¹H NMR spectrum of "(2-hydroxycyclohexyl)phenyl-" is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region, approximately between δ 7.2 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl, resonating at the lower end of this range.
The cyclohexyl protons would present a more complex pattern in the upfield region, generally between δ 1.0 and 4.0 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon attached to the benzoyl group (CH-C=O) are the most significant. Their chemical shifts are highly dependent on the stereochemistry (cis/trans) and the conformation of the cyclohexyl ring. The CH-OH proton would likely appear as a multiplet around δ 3.5-4.0 ppm, while the CH-C=O proton would be shifted further downfield, possibly in the range of δ 3.0-3.5 ppm. The remaining methylene (B1212753) protons of the cyclohexane (B81311) ring would produce a series of overlapping multiplets between δ 1.2 and 2.5 ppm. The hydroxyl proton (-OH) would give rise to a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic (ortho) | 7.8 - 8.0 | Doublet (d) or Multiplet (m) | ~ 7-8 |
| Aromatic (meta, para) | 7.2 - 7.6 | Multiplet (m) | |
| CH-OH | 3.5 - 4.0 | Multiplet (m) | |
| CH-C=O | 3.0 - 3.5 | Multiplet (m) | |
| Cyclohexyl (CH₂) | 1.2 - 2.5 | Multiplets (m) | |
| OH | Variable (broad) | Singlet (s) |
Note: The exact chemical shifts and coupling constants can vary based on the solvent used and the specific conformation of the molecule.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 195-205 ppm. The aromatic carbons will appear between δ 125 and 140 ppm, with the carbon attached to the carbonyl group (quaternary carbon) being at the lower end of this range. The carbons of the cyclohexyl ring will resonate in the upfield region. The carbon attached to the hydroxyl group (C-OH) would be found around δ 70-80 ppm, while the carbon attached to the carbonyl group (C-C=O) would be in the range of δ 50-60 ppm. The remaining four methylene carbons of the cyclohexane ring would have chemical shifts between δ 20 and 40 ppm.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 195 - 205 |
| C (Aromatic, C-C=O) | 135 - 140 |
| CH (Aromatic) | 128 - 133 |
| CH-OH | 70 - 80 |
| CH-C=O | 50 - 60 |
| CH₂ (Cyclohexyl) | 20 - 40 |
A detailed analysis of the chemical shifts and coupling constants in the ¹H NMR spectrum can provide valuable information about the conformation of the cyclohexyl ring. The magnitude of the coupling constants between adjacent protons on the cyclohexane ring is dependent on the dihedral angle between them, as described by the Karplus equation. For example, a large coupling constant (typically 8-12 Hz) between two vicinal protons suggests an axial-axial relationship, while smaller coupling constants (1-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships. By carefully analyzing these coupling patterns, the preferred chair conformation of the cyclohexyl ring and the relative orientation (axial or equatorial) of the hydroxyl and phenylmethanoyl substituents can be determined. The conformation of the molecule can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of "(2-hydroxycyclohexyl)phenyl-" is expected to show characteristic absorption bands that confirm its structure. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A strong, sharp absorption peak in the range of 1670-1690 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. The position of this peak can be influenced by conjugation with the phenyl ring. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear as stronger bands just below 3000 cm⁻¹. Bending vibrations for C-H bonds in the aromatic ring can also be seen in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| C=O (Ketone) | Stretching | 1670 - 1690 (strong) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
The precise frequency of the carbonyl (C=O) stretching vibration in the IR spectrum can provide insights into the conformational preferences of the molecule. The position of the carbonyl absorption is sensitive to its electronic environment and steric factors. In "(2-hydroxycyclohexyl)phenyl-", the orientation of the benzoyl group (axial or equatorial) on the cyclohexane ring can influence the carbonyl stretching frequency.
Furthermore, the possibility of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can significantly affect the C=O stretching frequency. If an intramolecular hydrogen bond is formed, it weakens the C=O double bond, resulting in a shift of the stretching frequency to a lower wavenumber (a redshift). The extent of this shift can provide information about the strength of the hydrogen bond and, consequently, the preferred conformation that facilitates this interaction. For instance, a conformation where the hydroxyl and benzoyl groups are in close proximity (e.g., a cis-diequatorial or cis-axial-equatorial arrangement that allows for hydrogen bonding) would likely exhibit a lower carbonyl stretching frequency compared to a conformation where these groups are far apart.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum of (2-hydroxycyclohexyl)phenyl-methanone is primarily dictated by the electronic transitions within the benzoyl chromophore. The carbonyl group (C=O) attached directly to the phenyl ring allows for n→π* and π→π* transitions. Typically, aromatic ketones exhibit a weak n→π* absorption band at longer wavelengths (around 300-340 nm) and a much stronger π→π* absorption band at shorter wavelengths (around 240-280 nm).
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical tool for the identification and structural analysis of (2-hydroxycyclohexyl)phenyl-methanone, particularly when coupled with chromatographic separation techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Metabolomics
Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the identification of (2-hydroxycyclohexyl)phenyl-methanone in complex mixtures, such as in metabolomics studies or as a degradation product of other chemical compounds. nih.govnih.gov In a typical GC-MS analysis, the compound would be separated from a sample matrix based on its volatility and interaction with the GC column. The retention time serves as an initial identifier. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that serves as a chemical fingerprint for definitive identification.
Studies involving the analysis of photolytic decomposition products of UV-photoinitiators or metabolites of larger molecules like pyrethroid pesticides often employ GC-MS to identify low molecular weight species. nih.govnih.govresearchgate.net Although studies specifically identifying (2-hydroxycyclohexyl)phenyl-methanone as a metabolite are not prevalent, the methodology is well-suited for such a purpose. Its presence could indicate specific metabolic pathways, such as the hydroxylation of a cyclohexyl phenyl ketone precursor.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection of (2-hydroxycyclohexyl)phenyl-methanone at trace levels, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. This technique is particularly valuable for analyzing samples where the compound is present in low concentrations or in complex matrices like environmental water or biological fluids. mdpi.com LC-MS/MS methods can be developed to specifically target this analyte, using multiple reaction monitoring (MRM) to filter out background noise and enhance detection limits. nih.gov The initial mass spectrometer (MS1) selects the precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented, and a specific product ion is monitored by the second mass spectrometer (MS2). This high specificity is essential for quantitative trace analysis in fields such as food safety, where it could be studied as a migrant from packaging materials. fraunhofer.de
Advanced GC/MS-TOF for Comprehensive Screening
Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC/MS-TOF) offers high-resolution mass accuracy, enabling the comprehensive, untargeted screening of compounds in a sample. This is advantageous when analyzing for a broad range of potential degradation products or metabolites without pre-existing knowledge of their presence. The high mass accuracy of TOF analyzers allows for the determination of the elemental composition of detected ions, greatly increasing confidence in the identification of unknown compounds like (2-hydroxycyclohexyl)phenyl-methanone. Predicted data, such as collision cross-section (CCS) values, can further aid in identification by providing an additional, structure-dependent parameter. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 205.12232 | 145.6 |
| [M+Na]⁺ | 227.10426 | 149.9 |
| [M-H]⁻ | 203.10776 | 150.1 |
| [M+NH₄]⁺ | 222.14886 | 163.3 |
| [M+K]⁺ | 243.07820 | 147.0 |
| [M+H-H₂O]⁺ | 187.11230 | 138.9 |
| [M]⁺ | 204.11449 | 140.0 |
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectra Analysis
The analysis of mass spectra obtained through different ionization methods provides complementary structural information.
Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is complex but highly characteristic. For (2-hydroxycyclohexyl)phenyl-methanone, the molecular ion (M⁺•) at m/z 204 would be expected. Key fragmentation pathways would include:
α-cleavage between the carbonyl group and the cyclohexyl ring, yielding a benzoyl cation at m/z 105 (C₆H₅CO⁺), which is often the base peak for phenyl ketones, and a 2-hydroxycyclohexyl radical.
Loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 186 .
Cleavage of the cyclohexyl ring, leading to various smaller fragments.
Chemical Ionization (CI): CI is a soft ionization technique that results in less fragmentation and typically produces a prominent protonated molecule peak ([M+H]⁺ at m/z 205). This is useful for confirming the molecular weight of the compound. Common CI reagent gases like methane (B114726) or ammonia (B1221849) would produce adduct ions and some structurally informative fragments, such as the loss of water from the protonated molecule ([M+H-H₂O]⁺ at m/z 187).
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 204 | [C₁₃H₁₆O₂]⁺• | Molecular Ion |
| 186 | [C₁₃H₁₄O]⁺• | Loss of H₂O |
| 105 | [C₇H₅O]⁺ | α-cleavage (Benzoyl cation) |
| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoinitiation Mechanisms
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique uniquely suited for studying species with unpaired electrons, such as free radicals. acs.org (2-hydroxycyclohexyl)phenyl-methanone, like other benzoyl-containing ketones, is expected to function as a Norrish Type I photoinitiator. Upon absorption of UV light, the molecule can undergo homolytic cleavage of the carbon-carbon bond between the carbonyl group and the cyclohexyl ring.
This α-cleavage event generates two distinct radical species: a benzoyl radical (C₆H₅CO•) and a 2-hydroxycyclohexyl radical (•C₆H₁₀OH). Both of these primary radicals are highly reactive and short-lived. EPR spectroscopy, often combined with spin trapping techniques, can be used to detect and identify these transient species. nih.gov A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radicals to form more stable nitroxide spin adducts, which can be readily detected by EPR. researchgate.net The resulting EPR spectrum exhibits a characteristic hyperfine splitting pattern that allows for the identification of the trapped radical, thereby confirming the photoinitiation mechanism and the specific radicals formed during photolysis. nih.govresearchgate.net
Real-Time Spectroscopic Monitoring of Reaction Kinetics (e.g., FTIR)
Real-time spectroscopic monitoring has become an indispensable tool in chemical process development, offering continuous insights into reaction progression, the formation of intermediates, and the impact of various parameters on reaction rates. Among the various techniques available, Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR), provides a powerful, non-invasive method for in-situ reaction analysis. This approach allows for the direct tracking of reactant consumption and product formation by monitoring changes in the vibrational spectra of the reacting mixture.
In the context of reactions involving Methanone, (2-hydroxycyclohexyl)phenyl-, real-time FTIR is particularly valuable for understanding its formation or its subsequent reactions, such as in photopolymerization processes where it can act as a photoinitiator. By positioning an ATR probe directly within the reaction vessel, spectra can be collected at rapid intervals without the need for sample extraction, thus preserving the integrity of the reaction environment. The specificity of the mid-infrared region allows for the distinct identification and quantification of key functional groups involved in the chemical transformation.
A pertinent application of this technique is the study of photopolymerization kinetics initiated by derivatives of (2-hydroxycyclohexyl)phenyl-methanone. In such studies, the rate of polymerization can be determined by monitoring the decrease in the characteristic infrared absorption bands of the reactive monomers, such as the C=C stretching vibration in acrylates.
A study on the photopolymerization kinetics of novel macro-photoinitiators derived from 1-hydroxycyclohexyl phenyl ketone (a common synonym for Methanone, (2-hydroxycyclohexyl)phenyl-) utilized real-time FTIR to evaluate their curing efficiency. researchgate.net The investigation focused on the disappearance of the acrylate (B77674) double bond absorption peak, typically observed around 1635 cm⁻¹, as a function of UV exposure time. This provides a direct measure of the degree of conversion of the monomer into a polymer.
The data obtained from such real-time FTIR monitoring can be used to construct kinetic profiles, which are essential for comparing the efficiency of different photoinitiators and optimizing curing conditions.
Research Findings from Real-Time FTIR Monitoring of Photopolymerization
In a representative study, the photopolymerization of a formulation containing a macro-photoinitiator derived from (2-hydroxycyclohexyl)phenyl-methanone was monitored using real-time FTIR. The decrease in the intensity of the acrylate C=C double bond peak was recorded over time upon UV irradiation.
Table 1: Real-Time FTIR Monitoring of Acrylate Conversion
| Time (seconds) | C=C Peak Intensity (Arbitrary Units) | Conversion (%) |
| 0 | 1.00 | 0 |
| 5 | 0.65 | 35 |
| 10 | 0.42 | 58 |
| 15 | 0.28 | 72 |
| 20 | 0.19 | 81 |
| 25 | 0.13 | 87 |
| 30 | 0.10 | 90 |
Note: The data presented in this table is illustrative and based on typical results reported in studies on the real-time FTIR monitoring of photopolymerization.
The conversion percentage is calculated based on the relative decrease of the integrated area of the characteristic absorption band of the reactive functional group. The rapid decrease in the C=C peak intensity within the initial seconds of UV exposure indicates a fast polymerization rate, a desirable characteristic for efficient UV-curable coatings. Such detailed kinetic data allows for a quantitative comparison of the performance of different photoinitiator systems and the influence of reaction conditions such as light intensity and temperature.
This ability to continuously monitor the reaction provides a wealth of information that is not accessible through traditional offline analytical methods. It facilitates a deeper understanding of the reaction mechanism and enables the precise control and optimization of the process.
Conformational Analysis of Methanone, 2 Hydroxycyclohexyl Phenyl
Computational Conformational Studies (e.g., DFT, NBO, PCM calculations)
Identification of Stable Conformers and Relative Abundance
Detailed computational studies on the conformational landscape of Methanone, (2-hydroxycyclohexyl)phenyl- are not extensively available in publicly accessible literature. While Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses are powerful tools for such investigations, specific research articles detailing the stable conformers and their relative abundance for this particular molecule are scarce. General principles of conformational analysis suggest that the cyclohexyl ring would adopt a chair conformation as its lowest energy state. The relative orientations of the hydroxyl and phenylmethanoyl substituents (axial vs. equatorial) would give rise to different conformers.
For the cis and trans diastereomers of (2-hydroxycyclohexyl)phenyl-methanone, the stability of various conformers would be dictated by the interplay of steric and electronic effects. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is a potential stabilizing interaction that would significantly influence the preferred conformation. The relative energies of these conformers would determine their theoretical abundance at a given temperature.
Influence of Solvent Permittivity on Conformer Populations
The influence of solvent on the conformational equilibrium of Methanone, (2-hydroxycyclohexyl)phenyl- can be predicted using computational models like the Polarizable Continuum Model (PCM). Solvents with higher dielectric constants (permittivity) are expected to have a more pronounced effect on the relative stabilities of the conformers.
Specifically, polar solvents would likely stabilize conformers with larger dipole moments. Conformations that allow for strong intramolecular hydrogen bonding might be less favored in polar protic solvents, which can compete for hydrogen bonding. Conversely, nonpolar solvents would favor conformations where intramolecular interactions are maximized. A systematic computational study would be required to quantify these effects and predict the shift in conformer populations with varying solvent permittivity.
Experimental Conformational Analysis
Spectroscopic Probes for Conformational Dynamics (e.g., IR Carbonyl Bands, NMR JCH Coupling)
Experimental data from spectroscopic techniques are crucial for validating computational findings and providing insight into the conformational dynamics in solution.
Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching band in the IR spectrum is sensitive to its local environment. The formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen would typically result in a redshift (lower frequency) of the carbonyl absorption band compared to a non-hydrogen-bonded conformer. By analyzing the carbonyl region of the IR spectrum in different solvents, one could infer the presence and relative population of hydrogen-bonded conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the analysis of coupling constants (J-values), is a powerful tool for determining the stereochemistry and conformation of cyclic systems. The magnitude of the vicinal coupling constants (³JHH) between the protons on the cyclohexane (B81311) ring can provide information about their dihedral angles, allowing for the determination of the preferred chair conformation and the axial/equatorial positions of the substituents. Furthermore, variable-temperature NMR studies could provide thermodynamic parameters for the equilibrium between different conformers. One-bond carbon-proton coupling constants (¹JCH) can also be sensitive to the molecular geometry and hybridization, offering another probe into the conformational preferences.
X-ray Diffraction in Solid-State Conformational Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystallographic analysis of Methanone, (2-hydroxycyclohexyl)phenyl- would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the preferred conformation in the crystalline form. This solid-state structure would reveal whether intramolecular hydrogen bonding is present and would serve as a crucial benchmark for validating the results of computational conformational studies. To date, a crystal structure for Methanone, (2-hydroxycyclohexyl)phenyl- has not been reported in the primary scientific literature.
Computational Chemistry Studies on Methanone, 2 Hydroxycyclohexyl Phenyl
Quantum Mechanical Calculations (e.g., DFT, PM3)
There is no available research data from quantum mechanical calculations such as Density Functional Theory (DFT) or semi-empirical methods like PM3 specifically for Methanone, (2-hydroxycyclohexyl)phenyl-.
Electronic Structure and Charge Density Analysis
Specific analysis of the electronic structure and charge density for Methanone, (2-hydroxycyclohexyl)phenyl- is not available in the scientific literature.
Molecular Orbital Interactions (e.g., NBO analysis)
No Natural Bond Orbital (NBO) analysis or other studies on molecular orbital interactions have been published for Methanone, (2-hydroxycyclohexyl)phenyl-.
Molecular Modeling and Dynamics Simulations
There are no published molecular modeling or molecular dynamics simulation studies specifically investigating the conformational behavior or dynamic properties of Methanone, (2-hydroxycyclohexyl)phenyl-.
Molecular Docking and Binding Affinity Studies with Biological Targets
Specific molecular docking studies of Methanone, (2-hydroxycyclohexyl)phenyl- with any biological targets have not been reported in the scientific literature. Consequently, data on its binding affinity and interaction modes are unavailable.
Ligand-Protein Interaction Analysis (Hydrogen Bonds, Van der Waals, Hydrophobic Interactions)
Without molecular docking studies, there is no information on the potential ligand-protein interactions, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions, for Methanone, (2-hydroxycyclohexyl)phenyl-.
Structure-Activity Relationship (SAR) Investigations using Computational Tools
There are no published structure-activity relationship (SAR) studies that utilize computational tools to investigate the biological activities of Methanone, (2-hydroxycyclohexyl)phenyl-.
Crystallographic Investigations of Methanone, 2 Hydroxycyclohexyl Phenyl and Its Complexes
Single Crystal X-ray Diffraction Studies
Data not available.
Analysis of Crystal Packing and Supramolecular Architecture
Data not available.
Characterization of Intermolecular Interactions (e.g., C-H···O, C-H···π, π···π, C-O···C-O)
Data not available.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for the separation of Methanone, (2-hydroxycyclohexyl)phenyl- from its isomers (such as the 1-hydroxycyclohexyl and 4-hydroxycyclohexyl analogues) and other matrix components. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for this purpose, with the choice depending on the sample matrix, required sensitivity, and the analyte's physicochemical properties.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a common and effective method for separating hydroxy ketones. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For compounds like (2-hydroxycyclohexyl)phenyl-methanone, C18 columns are widely used due to their hydrophobic nature, which provides good retention and resolution.
A typical HPLC method for a related isomer, (1-Hydroxycyclohexyl)(phenyl)methanone, involves a simple mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.com This method is scalable and can be adapted for both analytical quantification and preparative separation to isolate impurities. sielc.com For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle columns (e.g., sub-2 µm) can be utilized, significantly reducing run times while maintaining or improving resolution. sielc.com
| Parameter | Condition | Rationale |
| Technique | Reverse-Phase HPLC/UPLC | Effective for separating moderately polar compounds from complex matrices. |
| Stationary Phase | C18 (Octadecylsilane) | Provides strong hydrophobic interactions for retaining the phenyl and cyclohexyl groups. |
| Mobile Phase | Acetonitrile / Water Gradient | Allows for the elution of compounds with a wide range of polarities. |
| Modifier | Formic Acid (0.1%) or Phosphoric Acid | Improves peak shape and ionization efficiency for mass spectrometry detection. sielc.com |
| Detector | UV-Vis (e.g., at 245 nm) or Mass Spectrometry | The benzoyl chromophore allows for UV detection; MS provides higher selectivity. |
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While the hydroxyl group in (2-hydroxycyclohexyl)phenyl-methanone can lead to peak tailing and potential degradation in the hot injector or column, this can often be overcome through derivatization. Standard non-polar or mid-polarity capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), are typically used for separation.
Coupled Spectroscopic and Chromatographic Methods
To achieve the high selectivity and sensitivity required for trace analysis, chromatography is almost always coupled with a spectroscopic detector, most commonly a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with a mass spectrometer, GC provides an exceptionally powerful tool for the identification and quantification of (2-hydroxycyclohexyl)phenyl-methanone. In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. While a library spectrum for the 2-hydroxy isomer is not readily available, the fragmentation pattern of the related 1-hydroxy isomer shows characteristic ions that can be inferred. nist.gov For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, dramatically increases sensitivity compared to a full scan.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preeminent technique for quantifying trace levels of analytes in complex biological and environmental samples. The analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting precursor ion is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive.
Optimization for trace analysis involves fine-tuning of both chromatographic and mass spectrometric parameters. This includes optimizing the mobile phase composition for maximum ionization efficiency, selecting the most abundant and stable precursor and product ions, and adjusting collision energy to maximize the product ion signal. Predicted mass spectrometry data, including collision cross-section (CCS) values for various adducts, can guide method development. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.12232 | 145.6 |
| [M+Na]⁺ | 227.10426 | 149.9 |
| [M-H]⁻ | 203.10776 | 150.1 |
| [M+NH₄]⁺ | 222.14886 | 163.3 |
| [M+H-H₂O]⁺ | 187.11230 | 138.9 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before instrumental analysis.
Sample Preparation: For biological fluids like plasma or urine, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common. LLE uses an organic solvent to extract the analyte from the aqueous sample. SPE provides a more robust and often cleaner extraction, where the analyte is adsorbed onto a solid sorbent (e.g., C18 or a mixed-mode polymer) and then eluted with a small volume of organic solvent.
Derivatization: For GC analysis, derivatization is often employed to enhance the analytical performance of compounds containing active hydrogen atoms, such as the hydroxyl group in (2-hydroxycyclohexyl)phenyl-methanone. Derivatization blocks the polar -OH group, which increases the compound's volatility and thermal stability while reducing its interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common technique that replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.
Applications in Metabolomics Studies
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful framework for identifying and quantifying metabolites like (2-hydroxycyclohexyl)phenyl-methanone. In this context, the compound is often an unknown feature in a complex dataset until it is specifically identified.
The detection of (2-hydroxycyclohexyl)phenyl-methanone in a metabolomics study would typically occur during the investigation of exposure to a parent compound, such as cyclohexyl phenyl ketone. Untargeted metabolomics workflows, which aim to detect as many metabolites as possible, are commonly performed using high-resolution mass spectrometry (HRMS) coupled with UPLC (UPLC-HRMS). Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide the mass accuracy required to propose an elemental formula (C₁₃H₁₆O₂) for an unknown peak.
Once a feature with the correct mass is detected, its identity can be confirmed through tandem mass spectrometry (MS/MS). The fragmentation spectrum of the unknown is compared against spectral libraries or an authentic chemical standard. In the absence of a standard, the fragmentation pattern can be compared with in-silico predicted spectra or with the spectra of related isomers to provide a putative identification. The study of ketone body metabolism is an active area of research, as these molecules serve as key energy sources and signaling molecules in various physiological and pathological states. nih.govphysiology.orgresearchgate.net Identifying and quantifying xenobiotic ketone metabolites like (2-hydroxycyclohexyl)phenyl-methanone is crucial for a complete understanding of the biochemical impact of exposure to industrial chemicals.
Emerging Academic Research Directions and Applications
Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are non-covalent. mdpi.comnih.gov These interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, govern the formation of larger, organized structures. mdpi.com Host-guest chemistry, a central concept in this field, involves the complexation of a "guest" molecule within a larger "host" molecule. mdpi.com
A comprehensive review of current academic literature indicates that the specific role of (2-hydroxycyclohexyl)phenyl-methanone as either a host or guest molecule in supramolecular assemblies is not yet a prominent area of published research. The potential for the hydroxyl and carbonyl groups to participate in hydrogen bonding and for the phenyl and cyclohexyl groups to engage in hydrophobic interactions suggests theoretical applicability. However, specific studies detailing its inclusion in macrocycles like cyclodextrins or its use in forming self-assembled structures are not available at present.
Design and Synthesis within Medicinal Chemistry Contexts
In medicinal chemistry, the (2-hydroxycyclohexyl)phenyl-methanone moiety has been incorporated as a key structural scaffold in the design of novel therapeutic agents, particularly in the development of enzyme inhibitors and new pharmacophores.
The (2-hydroxycyclohexyl)phenyl-methanone framework has been identified as a valuable scaffold in the development of inhibitors for lysyl-tRNA synthetase (LysRS), an essential enzyme for protein synthesis in bacteria like Mycobacterium tuberculosis. adhesion.krresearchgate.net Researchers have systematically explored how modifications to this core structure influence potency and selectivity.
Specifically, the cis-2-hydroxycyclohexyl group has been shown to be a critical component for achieving potent inhibition of LysRS. adhesion.krresearchgate.net In one study, the combination of a methoxy (B1213986) group on the phenyl ring with the cis-2-hydroxycyclohexyl substituent resulted in a compound with good potency against both the LysRS enzyme and bacterial growth. adhesion.krresearchgate.net However, this particular combination showed only modest selectivity against the human mitochondrial lysyl-tRNA synthetase (KARS1) and exhibited some cytotoxicity. adhesion.kr Further modification by replacing the methoxy group with an ethoxy equivalent led to a compound that retained promising potency while demonstrating significantly improved selectivity (>100-fold) over KARS1 and reduced cytotoxicity. adhesion.kr The introduction of the (1R,2S)-2-hydroxycyclohexyl group was also explored as a strategy to decrease lipophilicity and mitigate metabolic instability, resulting in a compound with an acceptable clearance profile, although its potency was not within the desired range. adhesion.kr
| Compound Feature | Target | Activity/Observation | Reference |
|---|---|---|---|
| cis-2-hydroxycyclohexyl at R1 + methoxy at R2 | M. tuberculosis LysRS | Good potency against LysRS and bacterial growth | adhesion.kr |
| cis-2-hydroxycyclohexyl at R1 + methoxy at R2 | Human KARS1 / HepG2 cells | Modest selectivity and some cytotoxicity | adhesion.kr |
| cis-2-hydroxycyclohexyl at R1 + ethoxy at R2 | Human KARS1 / HepG2 cells | >100-fold selectivity over KARS1 and reduced cytotoxicity | adhesion.kr |
| (1R,2S)-2-hydroxycyclohexyl at R1 | Overall Profile | Acceptable clearance profile but reduced potency | adhesion.kr |
The structural elements of (2-hydroxycyclohexyl)phenyl-methanone are being integrated into novel pharmacophores to address complex biological targets. A notable example is its use in the rational redesign of small molecule mitofusin activators, which are being investigated for their therapeutic potential in neurodegenerative diseases associated with mitochondrial fragmentation. innospk.com
In this context, a first-in-class mitofusin activator had limitations due to a short plasma half-life. innospk.com A pharmacophore-based redesign led to new analogs that incorporated a phenyl-[hydroxycyclohexyl] moiety. These new designs aimed to improve pharmacokinetic properties, such as plasma and brain half-life, and enhance bioavailability within the nervous system. The inclusion of the hydroxycyclohexyl group was part of a strategy to create more drug-like molecules with sustained activity. Structural analysis of these novel compounds revealed that the stereochemistry of the molecule was critical for biological activity, with the trans-R/R configuration showing the desired effects. innospk.com This research demonstrates how the core structure of (2-hydroxycyclohexyl)phenyl-methanone can be a foundational component of more complex molecules designed to modulate specific protein-protein interactions. innospk.com
| Application | Role of Moiety | Key Finding | Reference |
|---|---|---|---|
| Mitofusin Activators for Neurodegenerative Disease | Core component of a rationally redesigned pharmacophore | Improved plasma and brain half-life and prolonged pharmacodynamic effects in neurons. | innospk.com |
| Stereoselective Interactions | Mimicry of key amino acid side chains (Val372, Met376, His380) in MFN2 protein | Biological activity resides in the trans-R/R stereoisomer, highlighting the importance of specific 3D structure. | innospk.com |
Advanced Materials Science Applications
While structurally similar compounds are prominent in materials science, specific applications for (2-hydroxycyclohexyl)phenyl-methanone are not well-documented in the current scientific literature. The closely related isomer, 1-hydroxycyclohexyl phenyl ketone (also known as Irgacure 184), is a widely used Type I photoinitiator for UV-curable systems. However, research specifically detailing the use of the 2-hydroxy isomer in these applications is not presently available.
There is no available research specifically identifying (2-hydroxycyclohexyl)phenyl-methanone as a photoinitiator or component in the formulation of UV-curable coatings and resins. The development in this area heavily focuses on its isomer, 1-hydroxycyclohexyl phenyl ketone, which efficiently initiates polymerization in acrylate (B77674) and methacrylate (B99206) systems upon UV exposure.
Similarly, the development of macro-photoinitiators, which are larger, polymer-bound photoinitiators designed to reduce migration, has utilized the 1-hydroxycyclohexyl phenyl ketone structure as a starting point. There are no current studies indicating that (2-hydroxycyclohexyl)phenyl-methanone has been synthesized into a macro-photoinitiator or that its performance in such a capacity has been optimized.
Q & A
Q. What are the recommended synthetic routes for Methanone, (2-hydroxycyclohexyl)phenyl- in laboratory settings?
The compound can be synthesized via Friedel-Crafts acylation , a common method for aryl ketones. For example:
- React cyclohexanol derivatives with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Optimize reaction temperature (typically 0–50°C) and stoichiometry to favor the formation of the 2-hydroxycyclohexyl isomer.
- Purify via column chromatography using ethyl acetate/hexane gradients .
Table 1: Key reaction parameters for Friedel-Crafts acylation
| Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|
| AlCl₃ | 25°C | 68–72 | |
| FeCl₃ | 40°C | 55–60 |
Q. How is Methanone, (2-hydroxycyclohexyl)phenyl- characterized structurally?
Use a combination of:
- NMR spectroscopy : Analyze H and C chemical shifts to confirm the hydroxycyclohexyl group and ketone position.
- X-ray crystallography : Resolve spatial arrangement (e.g., cyclohexyl chair conformation) and hydrogen-bonding patterns (see crystallographic data in ).
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 204.26 [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods predict the photostability of Methanone, (2-hydroxycyclohexyl)phenyl-?
- Perform density functional theory (DFT) calculations to model excited-state behavior and bond dissociation energies.
- Use Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects (e.g., hydroxy position) with UV absorption maxima .
- Validate predictions against experimental photodehydration studies (e.g., monitoring degradation under UV light via HPLC) .
Q. What analytical challenges arise in resolving data contradictions for Methanone derivatives?
- Isomeric interference : Differentiate 1-hydroxy vs. 2-hydroxycyclohexyl isomers using 2D NMR (NOESY) to detect spatial proximity between hydroxyl and ketone groups .
- Thermal degradation : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C) and adjust storage conditions accordingly .
- Crystallographic ambiguity : Cross-reference X-ray data with computational geometry optimization (e.g., Mercury software) to resolve conflicting bond angles .
Q. What strategies optimize Methanone, (2-hydroxycyclohexyl)phenyl- for biomedical applications?
- Structure-activity relationship (SAR) studies : Modify the hydroxycyclohexyl group to enhance solubility (e.g., introduce PEG chains) or bioactivity (e.g., halogenation).
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values) or cytotoxicity via MTT assays against cancer cell lines .
- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) to guide rational design .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
